

Spectroscopic Data for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name:	4-(3-Bromophenyl)-2,6-diphenylpyrimidine
Cat. No.:	B2373271

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-(3-Bromophenyl)-2,6-diphenylpyrimidine**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic analysis. The methodologies and interpretations presented herein are structured to provide a self-validating framework for the characterization of this and similar substituted pyrimidine compounds.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of biologically active compounds. Their prevalence in antiviral, antitumor, and antibacterial agents underscores the importance of robust analytical methods for their characterization.^[1] The precise structural elucidation of novel pyrimidine analogues, such as **4-(3-Bromophenyl)-2,6-diphenylpyrimidine**, is paramount for understanding their structure-activity relationships and advancing their therapeutic potential. This guide focuses on the spectroscopic characterization of this specific molecule, providing a predictive yet expertly reasoned analysis of its key spectral features.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before delving into its spectroscopic characterization.

Property	Value	Reference
CAS Number	864377-28-6	[2]
Molecular Formula	C ₂₂ H ₁₅ BrN ₂	[2]
Molecular Weight	387.27 g/mol	[2]
Appearance	White to off-white powder/crystal	[2]
Melting Point	134.0 to 138.0 °C	[2]
Boiling Point	~450 °C (predicted)	[2]
Density	~1.345 g/cm ³ (predicted)	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the absence of experimentally acquired spectra for **4-(3-Bromophenyl)-2,6-diphenylpyrimidine**, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the spectra of the closely related compound, 2,4,6-triphenylpyrimidine, and applying known substituent chemical shift (SCS) effects for the bromine atom.[\[1\]](#)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal signals corresponding to the 15 protons of the molecule, distributed across the pyrimidine ring and the three phenyl substituents. The spectrum will be complex in the aromatic region (typically 7.0-9.0 ppm).

Diagram: Molecular Structure and Proton Designations

Caption: Molecular structure of **4-(3-Bromophenyl)-2,6-diphenylpyrimidine** with proton designations.

Interpretation of Predicted ^1H NMR Signals:

- Protons on the 2- and 6-Phenyl Rings (H_a, H_b, H_c, H_d, H_f, H_g): The two phenyl rings at positions 2 and 6 of the pyrimidine core are chemically equivalent due to free rotation around the C-C single bonds. This equivalence simplifies the spectrum. Based on the data for 2,4,6-triphenylpyrimidine, the ortho-protons (H_a, H_d) are expected to be the most deshielded due to their proximity to the electron-withdrawing pyrimidine ring.[\[1\]](#)
 - $\delta \approx 8.7$ ppm (4H, multiplet): These signals correspond to the four ortho-protons of the phenyl rings at C2 and C6.
 - $\delta \approx 7.5\text{-}7.6$ ppm (6H, multiplet): This complex multiplet arises from the six meta- and para-protons of the phenyl rings at C2 and C6.
- Proton on the Pyrimidine Ring (H_e): The single proton at the C5 position of the pyrimidine ring is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift is influenced by the surrounding nitrogen atoms and phenyl groups.
 - $\delta \approx 8.0$ ppm (1H, singlet): This corresponds to the H5 proton on the pyrimidine ring.[\[1\]](#)
- Protons on the 3-Bromophenyl Ring (H_h, H_i, H_j, H_k): The bromine atom on this phenyl ring introduces asymmetry, making all four protons chemically distinct. The electron-withdrawing and anisotropic effects of bromine will influence their chemical shifts.
 - $\delta \approx 8.3\text{-}8.4$ ppm (1H, triplet, $J \approx 1.8$ Hz): This signal is predicted for the proton ortho to the pyrimidine ring and meta to the bromine (H_h). It will appear as a narrow triplet due to coupling with its two meta neighbors.
 - $\delta \approx 8.2\text{-}8.3$ ppm (1H, doublet of doublets): This corresponds to the proton ortho to both the pyrimidine ring and the bromine atom (H_k).
 - $\delta \approx 7.7$ ppm (1H, doublet of doublets): This is predicted for the proton para to the pyrimidine ring and ortho to the bromine atom (H_i).
 - $\delta \approx 7.4$ ppm (1H, triplet): This signal corresponds to the proton meta to both the pyrimidine ring and the bromine atom (H_j).

Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum should display signals for all 22 carbon atoms in the molecule. Due to symmetry, some carbons in the 2- and 6-phenyl rings will be equivalent.

Interpretation of Predicted ^{13}C NMR Signals:

- Pyrimidine Ring Carbons:

- $\delta \approx 164.7$ ppm: C2 and C6 carbons, being equivalent and bonded to two nitrogen atoms and a phenyl group.[1]
- $\delta \approx 164.5$ ppm: C4 carbon, bonded to two nitrogen atoms and the bromophenyl group.[1]
- $\delta \approx 110.3$ ppm: C5 carbon, the only CH group in the pyrimidine ring.[1]

- Phenyl Ring Carbons (Unsubstituted):

- $\delta \approx 137.5$ ppm: Quaternary carbons of the phenyl rings attached to C2 and C6.[1]
- $\delta \approx 130.7$ ppm: Para-carbons of the phenyl rings at C2 and C6.[1]
- $\delta \approx 128.9$ ppm: Ortho-carbons of the phenyl rings at C2 and C6.[1]
- $\delta \approx 128.4$ ppm: Meta-carbons of the phenyl rings at C2 and C6.[1]

- 3-Bromophenyl Ring Carbons:

- $\delta \approx 139\text{-}140$ ppm: Quaternary carbon attached to the pyrimidine ring.
- $\delta \approx 133\text{-}134$ ppm: Carbon bearing the bromine atom (C-Br).
- $\delta \approx 130\text{-}131$ ppm: CH carbon para to the pyrimidine ring.
- $\delta \approx 129\text{-}130$ ppm: CH carbon ortho to the pyrimidine ring.
- $\delta \approx 127\text{-}128$ ppm: CH carbon ortho to the bromine.
- $\delta \approx 122\text{-}123$ ppm: CH carbon meta to both substituents.

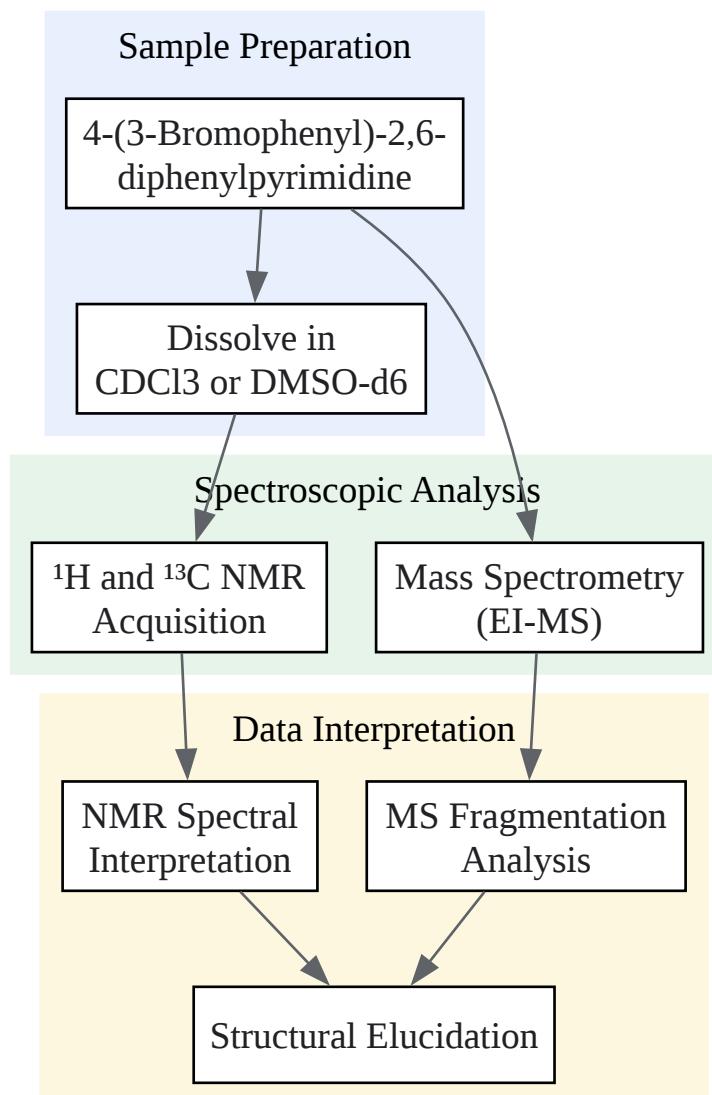
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum:

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will be a doublet with characteristic isotopic abundances for ^{79}Br and ^{81}Br (approximately 1:1 ratio).
 - $m/z \approx 386$ and 388: Corresponding to $[\text{C}_{22}\text{H}_{15}^{79}\text{BrN}_2]^+$ and $[\text{C}_{22}\text{H}_{15}^{81}\text{BrN}_2]^+$.
- Major Fragmentation Pathways: The fragmentation of substituted pyrimidines is often dictated by the substituents.^[3]
 - Loss of Br radical: A significant fragment will likely be observed at $m/z \approx 307$, corresponding to the loss of the bromine radical ($[\text{M-Br}]^+$).
 - Loss of HBr: A peak at $m/z \approx 306$ may also be present, resulting from the elimination of a hydrogen bromide molecule.
 - Cleavage of the Phenyl Ring: Fragmentation of the phenyl rings can lead to the loss of C_6H_5 (77 amu), resulting in a peak at $m/z \approx 310/312$.
 - Pyrimidine Ring Fission: Cleavage of the central pyrimidine ring can also occur, though the stability of the aromatic system often makes this a less favorable pathway initially.^[3]

Diagram: Spectroscopic Analysis Workflow



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Caption: A typical workflow for the spectroscopic analysis of a small organic molecule.

Experimental Protocols

To acquire the spectroscopic data discussed, the following standard methodologies would be employed.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-(3-Bromophenyl)-2,6-diphenylpyrimidine** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a standard 5 mm NMR tube.

- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Acquire a standard one-pulse ¹H NMR spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
- Ionization: Employ Electron Ionization (EI) with a standard electron energy of 70 eV.^[3] This energy level is optimal for generating a reproducible fragmentation pattern.

- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 50-500) using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic distribution of bromine-containing fragments.

Conclusion

The predictive spectroscopic analysis of **4-(3-Bromophenyl)-2,6-diphenylpyrimidine** presented in this guide provides a comprehensive framework for its structural characterization. The detailed interpretation of the expected ^1H NMR, ^{13}C NMR, and mass spectra, based on data from analogous compounds and fundamental principles, offers a reliable reference for researchers working with this and related pyrimidine derivatives. The outlined experimental protocols provide a clear methodology for obtaining empirical data to validate these predictions.

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